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Compound Name: AZD3839 free base

Cat. No.: B605758 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: AZD3839 is a potent, selective, and brain-permeable inhibitor of β-site amyloid

precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is a key enzyme in the

amyloidogenic pathway, responsible for the production of amyloid-β (Aβ) peptides, which are

central to the pathogenesis of Alzheimer's disease.[3] Preclinical studies in various animal

models have demonstrated that AZD3839 effectively reduces Aβ levels in the brain,

cerebrospinal fluid (CSF), and plasma.[1][3][5] While development for human use was

discontinued due to dose-related QTcF prolongation observed in Phase 1 trials, AZD3839

remains a valuable tool for preclinical research into the effects of BACE1 inhibition.[2]

These application notes provide a summary of dosages, protocols, and key data from in vivo

studies to guide researchers in their experimental design.

Mechanism of Action: BACE1 Inhibition
AZD3839 exerts its effect by inhibiting BACE1, the rate-limiting enzyme in the production of Aβ.

The amyloid precursor protein (APP) can be processed through two main pathways. In the non-

amyloidogenic pathway, APP is cleaved by α-secretase. In the amyloidogenic pathway, APP is

first cleaved by BACE1, generating a C-terminal fragment (C99) and a soluble ectodomain

(sAPPβ). The C99 fragment is then cleaved by γ-secretase, releasing the Aβ peptide.[6]

AZD3839 selectively targets the initial BACE1 cleavage step, thereby reducing the production

of all downstream Aβ species.[1]
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Caption: Amyloidogenic pathway and the inhibitory action of AZD3839.

Data Presentation: Quantitative Summary
Table 1: In Vivo Dosage and Efficacy of AZD3839 Free
Base
This table summarizes the dosages and corresponding efficacy observed in various preclinical

models.
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Species
Animal
Model

Dose
(µmol/k
g)

Dose
(mg/kg)

Route
Regime
n

Key
Outcom
e

Citation

Mouse C57BL/6 80 35
Oral

Gavage

Single

Dose

~30%

reduction

in brain

Aβ40 at

1.5h;

~60%

reduction

in plasma

Aβ40.

[1][7]

Mouse C57BL/6 160 69
Oral

Gavage

Single

Dose

~50%

reduction

in brain

Aβ40,

lasting up

to 8h;

~60%

reduction

in plasma

Aβ40.

[1][4][7]

[8]

Mouse C57BL/6 100 43
Oral

Gavage

Twice

Daily (7

days)

Sustaine

d

inhibition

of Aβ40

in brain

and

plasma.

[1][7]

Guinea

Pig

Dunkin-

Hartley
100 ~43

Oral

Gavage

Single

Dose

~20-30%

reduction

in brain

Aβ40 at

1.5-4.5h.

[1][7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3510823/
https://www.medchemexpress.com/AZD3839-free-base.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3510823/
https://www.selleckchem.com/products/azd3839.html
https://www.medchemexpress.com/AZD3839-free-base.html
https://www.researchgate.net/figure/Discovery-and-optimization-of-amidine-containing-BACE1-inhibitors-leading-to-the-in-vivo_fig1_232226007
https://pmc.ncbi.nlm.nih.gov/articles/PMC3510823/
https://www.medchemexpress.com/AZD3839-free-base.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3510823/
https://www.medchemexpress.com/AZD3839-free-base.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Guinea

Pig

Dunkin-

Hartley
200 ~86

Oral

Gavage

Single

Dose

~20-60%

reduction

in brain

Aβ40 up

to 8h;

~50%

reduction

in CSF

Aβ40 at

3h.

[1][7]

Monkey
Cynomol

gus
5.5 ~2.4

Intraveno

us

Single

Dose

Significa

nt

reduction

of Aβ40,

Aβ42,

and

sAPPβ in

CSF.

[7]

Monkey
Cynomol

gus
20 ~8.6

Intraveno

us

Single

Dose

Significa

nt

reduction

of Aβ40,

Aβ42,

and

sAPPβ in

CSF.

[7]

Table 2: In Vitro Potency and Pharmacokinetic
Parameters
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Parameter Species / System Value Citation

BACE1 Ki Human recombinant 26.1 nM [1][4]

BACE2 Ki Human recombinant
372 nM (~14-fold

selective)
[1]

Cathepsin D Ki Human recombinant
>25,000 nM (>1000-

fold selective)
[1]

IC50 (Aβ40 reduction)
SH-SY5Y cells

(human)
4.8 nM [1][4]

IC50 (Aβ40 reduction) N2A cells (mouse) 32.2 nM [1][4]

IC50 (Aβ40 reduction)
Primary Cortical

Neurons (mouse)
50.9 nM [1][4]

IC50 (Aβ40 reduction)
Primary Cortical

Neurons (guinea pig)
24.8 nM [1][4]

Plasma Protein

Binding
Mouse

96.8% (3.2%

unbound)
[1][8]

Plasma Protein

Binding
Guinea Pig 80% (20% unbound) [1][8]

Brain Tissue Binding N/A
92.1% (7.9%

unbound)
[1][8]

Free Brain/Plasma

Ratio
Mouse 0.7 [1]

Free Brain/Plasma

Ratio
Guinea Pig 0.3 [1]

Experimental Protocols
Protocol 1: Preparation of Dosing Solution (Oral
Gavage)
This protocol is based on the vehicle used in the primary preclinical studies of AZD3839.[1]
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Materials:

AZD3839 free base powder

Dimethylacetamide (DMA)

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Gluconic acid (0.3 M solution)

Sterile water for injection

pH meter

Vortex mixer and/or sonicator

Sterile tubes

Procedure:

Prepare Vehicle:

Create a 20% (w/v) solution of HP-β-CD in 0.3 M gluconic acid.

Gently warm and stir the solution until the HP-β-CD is fully dissolved.

Adjust the final pH of the vehicle to 3.0 using appropriate acids/bases if necessary.

Allow the solution to cool to room temperature.

Prepare Dosing Suspension:

Weigh the required amount of AZD3839 free base powder.

In a sterile tube, add 5% of the final volume as dimethylacetamide (DMA).

Add the AZD3839 powder to the DMA and vortex until it is fully wetted and a slurry is

formed.
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Add the 20% HP-β-CD in 0.3 M gluconic acid vehicle to the slurry to reach the final

desired volume and concentration.

Vortex thoroughly or sonicate briefly to ensure a uniform suspension. The mixed solution

should be used immediately for optimal results.[4]

Note on Alternative Vehicle:An alternative vehicle reported for in vivo use consists of 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] The choice of vehicle should be

guided by the specific experimental requirements and internal validation.
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Dosing Solution Preparation

In Vivo Experiment Workflow

1. Weigh AZD3839

3. Add 5% DMA to drug 2. Prepare Vehicle
(e.g., HP-β-CD in Gluconic Acid)

4. Add Vehicle to drug/DMA slurry

5. Vortex/Sonicate to create
uniform suspension

6. Administer via Oral Gavage
to Animal Model (e.g., C57BL/6)

7. Collect Samples at
Defined Time Points
(Blood, Brain, CSF)

8. Process Samples for Analysis
(e.g., Plasma separation, Brain homogenization)

9. Quantify Aβ Levels
(e.g., ELISA)

10. Analyze PK/PD Relationship

Click to download full resolution via product page

Caption: Experimental workflow from dosing preparation to data analysis.
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Protocol 2: Acute Single-Dose In Vivo Study (Mouse
Model)
This protocol outlines a general procedure for evaluating the pharmacodynamic effect of a

single oral dose of AZD3839.

Animals:

C57BL/6 mice (male or female, age-matched).[1]

Animals should be acclimatized for at least one week before the experiment.

Procedure:

Fasting: Fast animals for 4-6 hours prior to dosing to ensure consistent gastric emptying, but

allow ad libitum access to water.

Dosing:

Prepare the AZD3839 dosing suspension as described in Protocol 1. The final

concentration should be calculated based on the average weight of the mice and a typical

gavage volume (e.g., 5-10 mL/kg).

Administer the calculated dose or vehicle control to each mouse via oral gavage.

Sample Collection:

At predetermined time points post-dose (e.g., 0.5, 1.5, 4.5, 8, 12, 24 hours), euthanize a

cohort of mice (n=5-6 per group/timepoint).[1]

Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge immediately at 4°C

to separate plasma, then store plasma at -80°C.

Perfuse the animals with cold saline.

Rapidly dissect the brain, hemisphere, or specific brain regions (e.g., cortex,

hippocampus). Flash-freeze the tissue in liquid nitrogen and store at -80°C.
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Sample Analysis:

Brain tissue can be homogenized in appropriate buffers for Aβ extraction.

Aβ40 and Aβ42 levels in plasma and brain homogenates can be quantified using

commercially available ELISA kits.

Data Analysis:

Calculate the percentage reduction of Aβ levels in the drug-treated groups compared to

the vehicle-treated control group at each time point.

Correlate the Aβ reduction with plasma and brain concentrations of AZD3839 (if

measured) to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
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Caption: Logical relationship between AZD3839 dose, PK/PD, and Aβ reduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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